molecular formula C17H20N2OS B2361193 N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide CAS No. 256955-15-4

N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide

Cat. No.: B2361193
CAS No.: 256955-15-4
M. Wt: 300.42
InChI Key: VYFRWIVTJWMADJ-UHFFFAOYSA-N
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Description

N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide is an acetamide derivative characterized by a sec-butyl-substituted phenyl ring and a 2-pyridinylsulfanyl moiety attached to the acetamide backbone. The compound's structural features—a lipophilic sec-butyl group and a heteroaromatic pyridine ring—impart unique physicochemical properties, making it a candidate for pharmaceutical or agrochemical applications, particularly as an intermediate in drug discovery .

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-pyridin-2-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-3-13(2)14-7-9-15(10-8-14)19-16(20)12-21-17-6-4-5-11-18-17/h4-11,13H,3,12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFRWIVTJWMADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide typically involves the following steps:

    Formation of the sec-butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the pyridinylsulfanyl group: The sec-butylphenyl intermediate is then reacted with 2-mercaptopyridine in the presence of a base such as sodium hydride to form the pyridinylsulfanyl derivative.

    Acetamide formation: Finally, the pyridinylsulfanyl derivative is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and efficiency. This could include the use of continuous flow reactors, which offer better control over reaction conditions and can enhance the overall efficiency and sustainability of the process .

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfur atom in the compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile due to its electron-rich nature. Such reactions can lead to the formation of various derivatives by substituting different electrophiles at the sulfur site.

Acylation Reactions

The amine group in the acetamide structure can undergo acylation, which is a critical reaction for modifying the compound's pharmacological properties. For instance, treatment with different acyl chlorides can yield a variety of N-acyl derivatives that may exhibit enhanced biological activity.

Hydrolysis

Under acidic or basic conditions, N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide can hydrolyze to yield the corresponding carboxylic acid and amine. This reaction is essential for understanding stability and degradation pathways in biological systems .

  • Characterization Techniques

To confirm the structure and purity of synthesized this compound, several characterization techniques are employed:

  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and dynamics.

  • Infrared Spectroscopy (IR) : Identifies functional groups based on absorption peaks.

  • Mass Spectrometry (MS) : Confirms molecular weight and composition.

  • Biological Activity

Research indicates that similar compounds have shown significant activity against various biological targets, suggesting that this compound may have therapeutic potential in treating conditions such as cancer or neurological disorders .

This compound is a complex compound with diverse chemical reactivity that offers numerous avenues for research and development in medicinal chemistry. Its ability to participate in nucleophilic substitutions, acylation reactions, and hydrolysis makes it an interesting subject for further exploration in drug design.

PropertyValue
Molecular FormulaC17H20N2OS
Molar Mass300.42 g/mol
Density1.2 g/cm³
Boiling Point494.8 °C
Acetamide Group-C(=O)NH2
Substituted Phenyl Ring4-sec-butyl
Pyridine Moiety2-(pyridin-2-ylthio)

This table summarizes key properties relevant to the chemical analysis of this compound, providing a quick reference for researchers interested in this compound's characteristics and potential applications .

Scientific Research Applications

N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide involves its interaction with specific molecular targets. The pyridinylsulfanyl group can interact with metal ions or proteins, potentially inhibiting or modulating their activity. The sec-butyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Pyridinyl vs. Pyrimidinyl Sulfanyl Groups
  • N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide (CAS 256955-16-5, ): Replacing the pyridine ring with a pyrimidine alters electronic properties.
Bromophenyl and Triazole Modifications
  • 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sec-butylphenyl)acetamide ():
    The introduction of a bromophenyl-triazole system adds steric bulk and electron-withdrawing effects, which may improve metabolic stability but reduce membrane permeability.
Morpholinosulfonyl Derivatives
  • Compounds like N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i, ) feature a morpholine sulfonyl group instead of pyridinylsulfanyl. This substitution increases hydrophilicity and introduces a tertiary amine, favoring interactions with acidic residues in enzymes or receptors.

Physicochemical Properties

Melting Points and Solubility
Compound Melting Point (°C) Key Substituents Source
Target Compound Not reported 2-Pyridinylsulfanyl, sec-butyl -
N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide Not reported 2-Pyrimidinylsulfanyl
Compound 51 () 156–158 Phenylthio, triazole
Compound 5i () 182–184 Morpholinosulfonyl
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () 160–162 Nitro, methylsulfonyl
  • The absence of polar groups in the target compound (vs. morpholinosulfonyl or nitro groups in analogs) suggests lower aqueous solubility but higher lipophilicity, favoring blood-brain barrier penetration.
Spectral Data
  • 1H-NMR Shifts: N-(4-(Morpholinosulfonyl)phenyl)-2-(4-nitrophenylamino)acetamide (5p, ): Aromatic protons appear at δ 7.8–8.2 ppm due to electron-withdrawing nitro and sulfonyl groups . 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): Methyl groups on pyrimidine resonate at δ 2.4–2.6 ppm, while pyridinyl protons show signals at δ 8.3–8.5 ppm .

Biological Activity

N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide is a compound of interest within medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C15H20N2OSC_{15}H_{20}N_2OS and a molecular weight of approximately 292.4 g/mol. The compound features a sec-butyl group, a phenyl ring, and a pyridylsulfanyl moiety, contributing to its unique biological properties.

Anticonvulsant Activity

Research has shown that derivatives of acetamides, including compounds similar to this compound, exhibit anticonvulsant properties. A study evaluated various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides and found that certain derivatives demonstrated significant activity in maximal electroshock (MES) seizure models. The structure-activity relationship indicated that modifications in the side chains could enhance anticonvulsant efficacy .

Osteoclast Inhibition

Another area of investigation is the compound’s potential in inhibiting osteoclastogenesis. Compounds with similar structures have been shown to modulate bone resorption activity by affecting osteoclast differentiation and function. For instance, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide exhibited strong inhibitory effects on osteoclast formation, suggesting that similar mechanisms may be applicable to this compound .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl and pyridyl groups can significantly influence biological activity. For example, the presence of electron-donating or electron-withdrawing groups can alter the compound's interaction with biological targets, including ion channels and receptors involved in seizure activity and bone metabolism .

Modification Effect on Activity
Electron-donating groupsIncreased anticonvulsant activity
Electron-withdrawing groupsDecreased binding affinity
Chain length variationOptimal length enhances efficacy

Case Studies and Experimental Findings

  • Anticonvulsant Screening : In a study involving various acetamide derivatives, specific compounds showed protection in MES tests at doses of 100 mg/kg and 300 mg/kg, indicating that structural modifications can lead to enhanced anticonvulsant properties .
  • Osteoclast Activity Modulation : Research highlighted that certain acetamides could prevent OVX-induced bone loss in vivo. This suggests that this compound may also possess therapeutic potential for treating osteoporosis by inhibiting osteoclast activity .

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